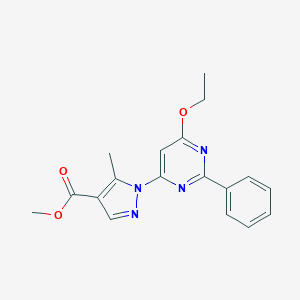
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly selective compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate selectively binds to mGluR5 and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability. This results in a reduction in excitatory neurotransmission and a modulation of the dopaminergic and serotonergic systems, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors, the inhibition of drug-seeking behavior, and the improvement of cognitive function in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its high selectivity and potency, which allows for the specific targeting of mGluR5 without affecting other glutamate receptors. This makes it a valuable tool for the study of the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its poor solubility, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in human subjects, the development of more potent and selective mGluR5 antagonists, and the exploration of its use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 6-ethoxy-2-phenyl-4-pyrimidinamine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to obtain the final product, methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
Nom du produit |
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 1-(6-ethoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-16-10-15(20-17(21-16)13-8-6-5-7-9-13)22-12(2)14(11-19-22)18(23)24-3/h5-11H,4H2,1-3H3 |
Clé InChI |
AFAPWQJCOLNZSK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)